2,4-Dimethoxy-6-methylbenzonitrile
Overview
Description
2,4-Dimethoxy-6-methylbenzonitrile is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a benzonitrile core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield the nitrile . Another method includes the use of aldoximes, which are converted to nitriles using reagents like tin(IV) chloride (SnCl4) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and distillation to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethoxy-6-methylbenzoic acid.
Reduction: 2,4-Dimethoxy-6-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-6-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The methoxy groups may enhance its solubility and reactivity, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzonitrile
- 2,4-Dihydroxybenzonitrile
- 2-Methoxy-6-methylbenzonitrile
- 2-Hydroxy-6-methylbenzonitrile
Uniqueness
2,4-Dimethoxy-6-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties. These functional groups influence its reactivity and make it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRDFSVDJBEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465727 | |
Record name | 2, 4-Dimethoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319921-60-3 | |
Record name | 2, 4-Dimethoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-6-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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